molecular formula C22H23N3O5S2 B2722559 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 681230-17-1

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2722559
CAS No.: 681230-17-1
M. Wt: 473.56
InChI Key: UJZJOAZLIDYOKT-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a thiazole-based benzamide derivative featuring a 2,5-dimethoxyphenyl substituent on the thiazole ring and a pyrrolidine-1-sulfonyl group on the benzamide moiety.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-29-16-7-10-20(30-2)18(13-16)19-14-31-22(23-19)24-21(26)15-5-8-17(9-6-15)32(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZJOAZLIDYOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole ring is reacted with a 2,5-dimethoxyphenyl halide.

    Formation of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This final step involves the sulfonylation of the benzamide with pyrrolidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to ring opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. A study involving the synthesis of novel sulfonamides, including derivatives of thiazole, demonstrated significant cytotoxic effects against human liver cancer cell lines (HepG2). The selectivity index values indicated that certain derivatives exhibited better activity than methotrexate, a standard chemotherapy drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research on related thiazole derivatives has shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . This suggests that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide could serve as a lead compound for developing new antimicrobial agents.

Biological Mechanisms

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. Molecular docking studies have provided insights into how this compound binds to proteins involved in cancer progression and microbial resistance mechanisms .

Research Findings Table

ApplicationBiological ActivityReference
AnticancerCytotoxicity against HepG2
AntibacterialActivity against E. coli & S. aureus
AntifungalActivity against A. niger

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives of the compound exhibit significant anti-proliferative effects on HepG2 cells. The most potent derivatives were identified through a series of assays that assessed cell viability and apoptosis induction. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of various thiazole derivatives, including those structurally related to this compound, revealed their effectiveness in inhibiting bacterial growth at minimal inhibitory concentrations (MIC). The study utilized standard microbiological techniques to assess the efficacy against clinically relevant strains.

Mechanism of Action

The mechanism by which N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfonyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Thiazole substituents : Methyl, halogens, or pyridinyl groups vs. dimethoxyphenyl.
  • Benzamide sulfonyl groups : Piperidine, morpholine, or piperazine vs. pyrrolidine.
  • Synthetic routes : Suzuki coupling, nucleophilic substitution, and alkylation methods.

Physicochemical Properties

Compound Name Thiazole Substituent Benzamide Substituent Sulfonyl Group Melting Point/Physical State Biological Activity Reference
Target Compound 4-(2,5-Dimethoxyphenyl) 4-(Pyrrolidin-1-ylsulfonyl) Pyrrolidin-1-yl Not reported Unknown (Further study needed)
2D216 () 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl) Piperidin-1-yl Not reported Enhances cytokine production with LPS/MPLA
4d () 5-(Morpholinomethyl)-4-(pyridin-3-yl) 3,4-Dichloro Morpholinomethyl White/yellow solid Potential bioactivity (unspecified)
12a () 6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl 4-(4-Methylpiperazin-1-yl) None White solid (53% yield) Synthetic intermediate
2E151 () 4-(2,5-Dimethylphenyl) 4-((4-Propylpiperidin-1-yl)sulfonyl) 4-Propylpiperidin-1-yl Not reported Augments inflammatory cytokines
Key Observations:
  • Sulfonyl Groups : Pyrrolidine (5-membered ring) in the target compound may confer higher conformational strain compared to piperidine (6-membered, 2D216) or morpholine (4d), possibly altering binding pocket interactions .
  • Biological Activity : Analogs like 2D216 and 2E151 demonstrate adjuvant-like activity in enhancing cytokine production, suggesting that the target compound’s dimethoxy and pyrrolidine groups could similarly modulate immune pathways .

Spectral and Analytical Data

  • NMR/HRMS : The target compound’s analogs (e.g., 4d, 12a) are characterized by distinct ¹H/¹³C NMR signals for methoxy (δ 3.7–3.9 ppm) and sulfonamide groups (δ 7.8–8.2 ppm for aromatic protons) . HRMS data confirm molecular weights within ±0.5 ppm accuracy .
  • IR Spectroscopy : Sulfonyl (νS=O ~1350 cm⁻¹) and carbonyl (νC=O ~1660 cm⁻¹) stretches are critical for structural validation .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and multiple methoxy groups, which contribute to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

C22H25N3O4S\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_4\text{S}

Key Properties

PropertyValue
Molecular Weight423.5 g/mol
Molecular FormulaC22H25N3O4S
SolubilitySoluble in DMSO
Melting PointNot available

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the thiazole ring enhances the antibacterial and antifungal activities of the compound.
  • Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in cancer progression or inflammatory responses.
  • Cell Cycle Modulation : It might induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels could lead to oxidative stress in tumor cells, promoting cell death.

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of thiazole derivatives against A-431 and Jurkat cell lines. The results indicated that certain analogs exhibited IC50 values lower than doxorubicin, a standard chemotherapy drug, suggesting superior potency in inducing cytotoxicity .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Activity : Research highlighted the compound's ability to inhibit nitric oxide production in LPS-stimulated macrophages, showcasing its anti-inflammatory potential .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; lower IC50 than doxorubicin
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduces nitric oxide production

Future Directions

Further research is essential to fully elucidate the mechanisms of action and optimize the pharmacological properties of this compound. Potential areas for future studies include:

  • Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Detailed investigations into molecular interactions and pathways affected by the compound.

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